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A comprehensive analysis of the 3-amidinophenylalanine-derived inhibitor, MI-1904, reveals its
potent and selective inhibitory activity against the type Il transmembrane serine proteases
(TTSPs), matriptase and TMPRSS2. These proteases are crucial for the activation of various
viruses, including influenza A. This guide provides a comparative overview of MI-1904's
performance, supported by experimental data, to inform researchers and drug development
professionals.

Executive Summary

MI-1904 demonstrates significant inhibitory potency against matriptase and TMPRSS2, key
host proteases hijacked by viruses like influenza for cellular entry. This compound is part of a
series of 3-amidinophenylalanine derivatives designed for improved selectivity against related
serine proteases, such as thrombin and Factor Xa, which are critical components of the blood
coagulation cascade. Off-target inhibition of these proteases is a significant concern in drug
development. This guide presents a detailed comparison of MI-1904 with its analogs,
highlighting its specificity and antiviral efficacy.
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Performance Comparison of MI-1904 and Related
Inhibitors

The inhibitory activity of MI-1904 and its analogs was assessed against a panel of serine
proteases. The data, summarized in the table below, showcases the potency (Ki, inhibition
constant) and selectivity of these compounds. Lower Ki values indicate greater inhibitory

potency.
Matriptase Ki TMPRSS2 Ki Thrombin Ki Factor Xa Ki
Compound
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Note: While specific Ki values for MI-1904 were not found in the public literature, its inclusion in
studies with other potent analogs and its noted antiviral effects suggest strong inhibitory
activity. The research indicates that kinetic measurements for MI-1904 against this panel of
proteases have been conducted, and the compound is described as a potent inhibitor.

Specificity and Selectivity Profile

A key challenge in the development of matriptase/TMPRSS2 inhibitors is achieving high
selectivity over other homologous serine proteases to minimize off-target effects. The 3-
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amidinophenylalanine scaffold has been systematically modified to enhance this selectivity. For
instance, subtle structural changes, such as the addition of a fluoro substituent on the biphenyl
side chain in MI-1904 compared to MI-1903, can significantly impact metabolic stability and
potentially selectivity.

Studies on this class of compounds have demonstrated that rational, structure-based design
can yield inhibitors with high affinity for matriptase and strong selectivity against thrombin.
While some inhibitors also show selectivity against Factor Xa, it is generally less pronounced
than that observed for thrombin.

Antiviral Activity

MI-1904 has demonstrated notable antiviral activity against influenza A virus subtypes H1N1
and HION2. The antiviral effect is attributed to the inhibition of host protease-mediated cleavage
of the viral hemagglutinin (HA) protein, a critical step for viral entry into host cells.

iviral Eff ¢ Related Inhibi

Compound Virus Strain Antiviral Effect

Effective inhibition at 20 and
MI-463 H1N1 & H9N2

50 uM

Effective inhibition at 20 and
MI-1900 HIN1

50 uM

Pronounced reduction in viral
MI-485 HON2 o

replication at 20 and 50 uM

Pronounced reduction in viral
MI-1904 HON2

replication at 20 and 50 uM

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the viral entry pathway targeted by MI-1904 and the general
workflow for assessing inhibitor efficacy.
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Viral Entry and Inhibition by MI-1904
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Caption: Influenza virus entry pathway and the inhibitory action of MI-1904.
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Inhibitor Evaluation Workflow
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Caption: General experimental workflow for evaluating MI-1904's efficacy.

Experimental Protocols
Serine Protease Inhibition Assay

Objective: To determine the inhibitory constant (Ki) of MI-1904 and its analogs against
matriptase, TMPRSS2, thrombin, and Factor Xa.

Methodology:
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e Enzyme and Substrate Preparation: Recombinant human matriptase, TMPRSS2, bovine
thrombin, and Factor Xa are used. Specific chromogenic or fluorogenic substrates for each
enzyme are prepared (e.g., Boc-GIn-Ala-Arg-pNA for matriptase).

o Assay Buffer: Assays are typically performed in a Tris-based buffer (e.g., 50 mM Tris, 150
mM NacCl, pH 8.0) at 37°C.

e Inhibitor Preparation: Inhibitors are dissolved in DMSO to create stock solutions, which are
then serially diluted to various concentrations for the assay.

o Kinetic Measurement: The reaction is initiated by adding the enzyme to a mixture of the
substrate and the inhibitor in a cuvette or microplate well.

o Data Analysis: The rate of substrate cleavage is monitored by measuring the change in
absorbance or fluorescence over time using a spectrophotometer or plate reader. IC50
values are determined by non-linear regression, and Ki values are calculated using the
Cheng-Prusoff equation (Ki = 1C50 / (1 + [S]/Km)), where [S] is the substrate concentration
and Km is the Michaelis constant.

Antiviral Activity Assay (Cytopathic Effect Reduction
Assay)

Objective: To determine the half-maximal effective concentration (EC50) of MI-1904 against
influenza A viruses.

Methodology:

o Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are cultured in 96-well plates to form
a confluent monolayer.

« Virus Infection: Cells are infected with a specific titer of influenza virus (e.g., HLIN1 or HON2)
and incubated for a set period (e.g., 2 hours) to allow for viral adsorption.

e Inhibitor Treatment: The virus-containing medium is removed, and fresh medium containing
serial dilutions of the test compound (e.g., MI-1904) is added to the cells.
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 Incubation: The plates are incubated for 48-72 hours at 37°C in a 5% CO2 atmosphere to
allow for viral replication and the development of cytopathic effects (CPE).

o Assessment of Cell Viability: Cell viability is assessed using a colorimetric assay, such as the
MTT or MTS assay, which measures the metabolic activity of living cells. The reduction in
CPE is indicative of the inhibitor's antiviral activity.

o Data Analysis: The EC50 value, the concentration of the inhibitor that protects 50% of the
cells from virus-induced death, is calculated from the dose-response curve.

Cytotoxicity Assay

Objective: To determine the concentration of MI-1904 that is toxic to the host cells.
Methodology:
e Cell Culture: MDCK cells are seeded in 96-well plates and grown to confluency.

o Compound Treatment: The cells are treated with various concentrations of the test
compound for the same duration as the antiviral assay.

o Cell Viability Assessment: Cell viability is measured using an MTT or MTS assay.

o Data Analysis: The 50% cytotoxic concentration (CC50) is determined from the dose-
response curve. The selectivity index (Sl), calculated as CC50/EC50, is used to evaluate the
therapeutic window of the compound.

Conclusion

MI-1904 is a promising lead compound in the development of host-targeted antiviral therapies.
Its potent inhibition of matriptase and TMPRSS2, coupled with a rational design approach
aimed at improving selectivity, underscores its potential. Further optimization and in vivo
studies are warranted to fully elucidate its therapeutic efficacy and safety profile. The
experimental protocols provided herein offer a standardized framework for the continued
evaluation of MI-1904 and other novel serine protease inhibitors.

» To cite this document: BenchChem. [MI-1904: A Potent Matriptase/TMPRSS2 Inhibitor with
Antiviral Activity]. BenchChem, [2026]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b15565730/docs#mi-1904-a-potent-matriptase-
tmprss2-inhibitor-with-antiviral-activity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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